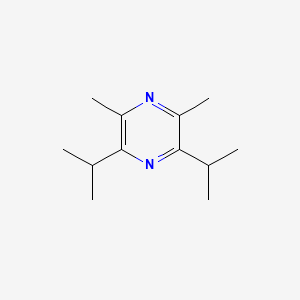![molecular formula C8H8O2 B14511803 Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione CAS No. 62702-77-6](/img/structure/B14511803.png)
Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]oct-1(6)-ene-2,3-dione is an organic compound with a unique bicyclic structure It is characterized by its two fused rings, which include a four-membered ring and a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione typically involves the use of rhodium(I) complexes as catalysts. One common method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This process is facilitated by a flexible NHC-based pincer ligand that interconverts between coordination modes to meet the mechanistic demands of the transformations.
Industrial Production Methods
Industrial production methods for Bicyclo[42 the use of tandem catalysis and one-pot procedures are promising approaches for scaling up the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas for reduction, various oxidizing agents for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce more saturated bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is investigated for its use in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione involves its interaction with molecular targets through its bicyclic structure. The compound can undergo ring-opening reactions, which are facilitated by its strained ring system. These reactions can lead to the formation of various intermediates that interact with different molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]oct-1-ene: This compound has a similar bicyclic structure but lacks the dione functionality.
Bicyclo[4.2.0]oct-1(6)-ene-7-carboxamide: This compound has an amide group instead of the dione functionality.
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide: Another similar compound with a carboxamide group.
Uniqueness
Bicyclo[42The presence of the dione group allows for specific interactions and reactions that are not possible with other similar bicyclic compounds .
Eigenschaften
CAS-Nummer |
62702-77-6 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
bicyclo[4.2.0]oct-1(6)-ene-2,3-dione |
InChI |
InChI=1S/C8H8O2/c9-7-4-2-5-1-3-6(5)8(7)10/h1-4H2 |
InChI-Schlüssel |
UYVPSSYCRFDLLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1CCC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
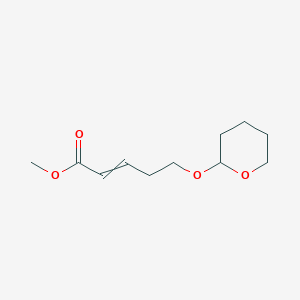
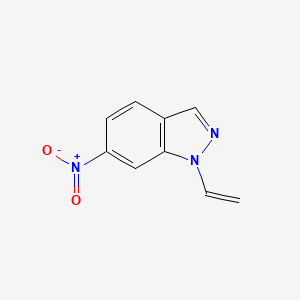
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)

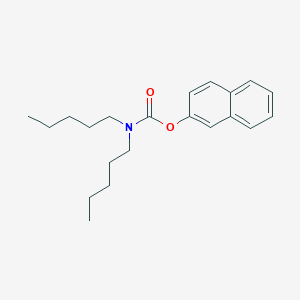
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)

![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)
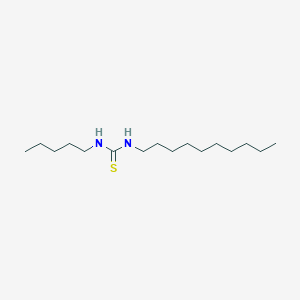
![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
